molecular formula C24H16N2O4 B14127117 1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B14127117
M. Wt: 396.4 g/mol
InChI Key: TWPWSLIKGUAMQN-UHFFFAOYSA-N
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Description

3-(2-oxo-2-phenylethyl)-5-phenyl-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-phenylethyl)-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multistep organic reactions. One common method involves the condensation of phenylglyoxal with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as piperidine acetate and solvents like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-phenylethyl)-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse molecular architectures through various organic reactions .

Biology

In biological research, derivatives of this compound have shown potential as antiviral and anticancer agents. The compound’s ability to interact with biological macromolecules makes it a valuable tool for drug discovery and development .

Medicine

Medicinally, this compound and its derivatives are being explored for their therapeutic potential. Their ability to modulate biological pathways and target specific proteins makes them promising candidates for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology .

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-phenylethyl)-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-oxo-2-phenylethyl)-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione stands out due to its tricyclic structure and the presence of multiple functional groups. These features provide it with unique reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C24H16N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

1-phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H16N2O4/c27-19(16-9-3-1-4-10-16)15-25-21-18-13-7-8-14-20(18)30-22(21)23(28)26(24(25)29)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

TWPWSLIKGUAMQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

Origin of Product

United States

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